- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Cas no 913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
![5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] structure](https://fr.kuujia.com/scimg/cas/913179-36-9x500.png)
913179-36-9 structure
Nom du produit:5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Numéro CAS:913179-36-9
Le MF:C10H10FN
Mégawatts:163.191505908966
MDL:MFCD13195330
CID:839062
PubChem ID:53487981
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Propriétés chimiques et physiques
Nom et identifiant
-
- 5'-Fluorospiro[cyclopropane-1,3'-indoline]
- 5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
- 5′-Fluoro-1′,2′-dihydrospiro[cyclopropane-1,3′-[3H]indole] (ACI)
- 5′-Fluorospiro[cyclopropane-1,3′-indoline]
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- EN300-137158
- AKOS015853219
- 5`-FLUOROSPIRO[CYCLOPROPANE-1,3`-INDOLINE]
- SB66181
- 5'-Fluorospiro[cyclopropane-1 pound not3'-indoline]
- DTXSID20705383
- FS-2981
- 913179-36-9
- CS-0090836
- SCHEMBL16600350
-
- MDL: MFCD13195330
- Piscine à noyau: 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
- La clé Inchi: HJFDQUZANMKTQT-UHFFFAOYSA-N
- Sourire: FC1C=C2C(NCC32CC3)=CC=1
Propriétés calculées
- Qualité précise: 163.08000
- Masse isotopique unique: 163.079727485g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 12Ų
- Le xlogp3: 2.3
Propriétés expérimentales
- Le PSA: 12.03000
- Le LogP: 2.42080
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Informations de sécurité
- Description des dangers: H315-H319-H335
- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137158-0.5g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 0.5g |
$959.0 | 2023-02-15 | ||
Enamine | EN300-137158-0.1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 0.1g |
$879.0 | 2023-02-15 | ||
Apollo Scientific | PC201371-250mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
£822.00 | 2025-02-21 | |
Chemenu | CM133528-1g |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$324 | 2021-08-05 | |
Chemenu | CM133528-250mg |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
$149 | 2023-03-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 1g |
¥2535.90 | 2023-09-02 | |
Matrix Scientific | 073731-500mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 500mg |
$445.00 | 2023-09-09 | |
Matrix Scientific | 073731-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 1g |
$692.00 | 2023-09-09 | |
Enamine | EN300-137158-100mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 100mg |
$351.0 | 2023-09-30 | ||
A2B Chem LLC | AD11915-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$461.00 | 2024-07-18 |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride ; 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
Référence
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
Référence
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 60 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
Référence
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
Référence
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Raw materials
- 5-Fluoroisatin
- 2H-Indol-2-one, 5-fluoro-1,3-dihydro-1-[(4-methoxyphenyl)methyl]-
- 1,2-Dibromoethane
- 4-Methoxybenzylchloride
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- 1H-Indole-2,3-dione, 5-fluoro-1-[(4-methoxyphenyl)methyl]-
- Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-fluoro-1'-[(4-methoxyphenyl)methyl]-
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preparation Products
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Littérature connexe
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:913179-36-9)5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Pureté:99%/99%
Quantité:500.0mg/1.0g
Prix ($):166.0/249.0